Cas no 2229200-65-9 (2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine)

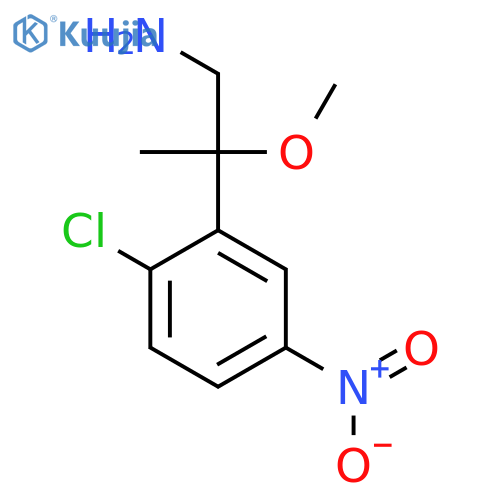

2229200-65-9 structure

商品名:2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine

- 2229200-65-9

- EN300-1979885

-

- インチ: 1S/C10H13ClN2O3/c1-10(6-12,16-2)8-5-7(13(14)15)3-4-9(8)11/h3-5H,6,12H2,1-2H3

- InChIKey: PQTLOSOZBGUGPG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1C(C)(CN)OC)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 244.0614700g/mol

- どういたいしつりょう: 244.0614700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 81.1Ų

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1979885-0.5g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1979885-0.05g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1979885-0.1g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1979885-2.5g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1979885-5g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-1979885-10.0g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 10g |

$5037.0 | 2023-05-27 | ||

| Enamine | EN300-1979885-0.25g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1979885-5.0g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 5g |

$3396.0 | 2023-05-27 | ||

| Enamine | EN300-1979885-1.0g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 1g |

$1172.0 | 2023-05-27 | ||

| Enamine | EN300-1979885-10g |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |

2229200-65-9 | 10g |

$5037.0 | 2023-09-16 |

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

2229200-65-9 (2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量